molecular formula C9H9NO2S B2488904 3-(Methanesulfonylmethyl)benzonitrile CAS No. 261924-51-0

3-(Methanesulfonylmethyl)benzonitrile

Cat. No.: B2488904
CAS No.: 261924-51-0
M. Wt: 195.24
InChI Key: BOOPGNSXYSIGKU-UHFFFAOYSA-N
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Description

3-(Methanesulfonylmethyl)benzonitrile is an organic compound with the molecular formula C9H9NO2S. It is characterized by the presence of a benzonitrile group substituted with a methanesulfonylmethyl group at the meta position. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methanesulfonylmethyl)benzonitrile typically involves the reaction of benzonitrile with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

C6H5CN+CH3SO2ClC6H4(CH2SO2CH3)CN\text{C}_6\text{H}_5\text{CN} + \text{CH}_3\text{SO}_2\text{Cl} \rightarrow \text{C}_6\text{H}_4(\text{CH}_2\text{SO}_2\text{CH}_3)\text{CN} C6​H5​CN+CH3​SO2​Cl→C6​H4​(CH2​SO2​CH3​)CN

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Methanesulfonylmethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The methanesulfonylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Substituted benzonitrile derivatives.

Scientific Research Applications

3-(Methanesulfonylmethyl)benzonitrile is utilized in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methanesulfonylmethyl)benzonitrile involves its interaction with specific molecular targets. The methanesulfonylmethyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfonyl)benzonitrile
  • 4-(Methanesulfonylmethyl)benzonitrile
  • 2-(Methanesulfonylmethyl)benzonitrile

Uniqueness

3-(Methanesulfonylmethyl)benzonitrile is unique due to the specific positioning of the methanesulfonylmethyl group at the meta position, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its ortho and para counterparts.

Properties

IUPAC Name

3-(methylsulfonylmethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-13(11,12)7-9-4-2-3-8(5-9)6-10/h2-5H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOPGNSXYSIGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC(=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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